Methyl 5-Bromo-2-ethoxynicotinate

Lipophilicity Drug-likeness Medicinal chemistry

Medicinal chemistry programs often suffer yield losses when substituting unoptimized building blocks. Methyl 5-Bromo-2-ethoxynicotinate (LogP 2.32) eliminates this risk, offering a +0.62 LogP advantage over methoxy analogs for superior membrane permeability in CNS-targeted libraries. • Optimized Reactivity: The 5-bromo position is pre-validated for efficient Pd-catalyzed Suzuki-Miyaura diversification. • Synthetic Utility: The methyl ester serves as a stable protecting group, enabling selective post-coupling hydrolysis. • Supply Reliability: Sourced with ≥98% purity, this building block ensures batch-to-batch consistency for parallel synthesis workflows.

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
CAS No. 1031927-15-7
Cat. No. B1323218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-Bromo-2-ethoxynicotinate
CAS1031927-15-7
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=N1)Br)C(=O)OC
InChIInChI=1S/C9H10BrNO3/c1-3-14-8-7(9(12)13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3
InChIKeyDRYKICBAPXKRKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Bromo-2-ethoxynicotinate: Identifiers & Profile


Methyl 5-Bromo-2-ethoxynicotinate (CAS 1031927-15-7) is a halogenated pyridine-3-carboxylate ester with molecular formula C₉H₁₀BrNO₃ and molecular weight 260.08 g/mol . It belongs to the class of 5-bromonicotinate building blocks and serves as a versatile intermediate in medicinal chemistry and organic synthesis . The compound features a bromine atom at the 5-position (enabling Pd-catalyzed cross-coupling reactions), an ethoxy group at the 2-position, and a methyl ester at the 3-position of the pyridine ring. Its MDL number is MFCD09842613, and it is typically supplied with purity ≥97–98% for research and further manufacturing use only [1][2].

Methyl 5-Bromo-2-ethoxynicotinate: Why Analogs Are Not Interchangeable


5-Bromonicotinate derivatives are not functionally interchangeable due to critical differences in ester alkyl chain length (methyl vs. ethyl), 2-position alkoxy substitution (methoxy vs. ethoxy vs. unsubstituted), and carboxylic acid oxidation state (acid vs. ester). These structural variations produce quantifiable divergence in LogP (2.32 for methyl 5-bromo-2-ethoxynicotinate [1] vs. 1.7 for the methoxy analog [2]), reactivity profiles in cross-coupling reactions [3], and metabolic stability of downstream products. Substituting an unoptimized analog—even within the same 5-bromonicotinate family—can alter reaction yields, compromise solubility characteristics, or require re-optimization of downstream synthetic steps. The ethoxy group at the 2-position confers distinct steric and electronic properties compared to methoxy or hydrogen substituents, directly impacting the compound's performance in Suzuki-Miyaura couplings and other Pd-mediated transformations central to medicinal chemistry workflows.

Methyl 5-Bromo-2-ethoxynicotinate: Comparative Evidence


Lipophilicity: Ethoxy vs. Methoxy Analog

Methyl 5-Bromo-2-ethoxynicotinate exhibits a calculated LogP of 2.32 [1], representing a +0.62 unit increase in lipophilicity relative to its methoxy analog (methyl 5-bromo-2-methoxynicotinate, CAS 122433-41-4, calculated XLogP = 1.7) [2]. This differential is driven by the ethoxy group's additional methylene unit at the 2-position. In medicinal chemistry optimization, a ΔLogP of ~0.6 correlates with meaningful differences in membrane permeability and pharmacokinetic distribution, making the ethoxy variant a more lipophilic scaffold for lead optimization campaigns where enhanced passive diffusion or blood-brain barrier penetration is desired [3].

Lipophilicity Drug-likeness Medicinal chemistry Physicochemical profiling

Physical State and Handling: Ester vs. Carboxylic Acid

Methyl 5-Bromo-2-ethoxynicotinate (CAS 1031927-15-7) is a methyl ester derivative of 5-bromo-2-ethoxynicotinic acid (CAS 393184-78-6). As an ester, the target compound exists as a neutral organic liquid/solid with molecular weight 260.08 g/mol , whereas the parent carboxylic acid (MW 246.06 g/mol) bears an acidic proton (pKa ~2-4 typical for nicotinic acids) . This functional group difference dictates divergent solubility profiles, purification strategies (ester amenable to normal-phase chromatography; acid may require ion-exchange or reverse-phase), and downstream reactivity (ester requires hydrolysis before amide coupling; acid can directly undergo amidation). The methyl ester also offers protection of the carboxylate during synthetic sequences that would be incompatible with a free carboxylic acid.

Physical properties Formulation Handling Synthetic intermediate

Thermal Stability: Ethoxy vs. Methoxy Analog

The ethoxy-substituted target compound demonstrates distinct solid-state thermal behavior compared to the methoxy analog. Methyl 5-bromo-2-methoxynicotinate (CAS 122433-41-4) is a crystalline solid with a defined melting point of 100-104°C [1]. In contrast, methyl 5-bromo-2-ethoxynicotinate does not exhibit a sharply defined melting point under ambient conditions, consistent with the ethoxy group's increased conformational flexibility and disruption of crystal lattice packing relative to the methoxy group. This difference has practical implications: the methoxy analog can be purified via recrystallization and characterized by melting point determination, whereas the ethoxy analog is better suited to chromatographic purification and requires storage at refrigerated temperature (2-8°C) per supplier recommendations .

Thermal stability Storage conditions Melting point Solid-state properties

Ester Alkyl Chain: Methyl vs. Ethyl

Methyl 5-Bromo-2-ethoxynicotinate (MW 260.08) and ethyl 5-bromo-2-ethoxynicotinate (CAS 1310416-59-1, MW 274.11) differ in their ester alkyl chain length [1]. The methyl ester exhibits faster hydrolysis kinetics under both acidic and basic conditions relative to the ethyl ester due to reduced steric hindrance at the carbonyl carbon. In prodrug design contexts, methyl esters generally yield higher rates of in vivo esterase-mediated cleavage compared to ethyl esters, though with potentially shorter half-lives [2]. The methyl variant also offers ~5% lower molecular weight per unit, which can be advantageous in fragment-based drug design where minimal molecular weight is prioritized. The choice between these two esters should be guided by the desired hydrolysis profile in the intended application.

Ester hydrolysis Synthetic intermediate Prodrug design Reactivity

Suzuki-Miyaura Reactivity of 5-Bromonicotinates

5-Bromonicotinates, including methyl 5-bromo-2-ethoxynicotinate, serve as electrophilic coupling partners in Suzuki-Miyaura reactions with arylboronic acids to generate 5-arylnicotinates [1]. The 5-bromo substituent on the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling, enabling rapid diversification at the 5-position to build compound libraries for structure-activity relationship (SAR) studies. The reaction efficiency is sensitive to steric factors in the arylboronic acid component, while the pyridyl bromide demonstrates robust tolerance to varied coupling partners [2]. The ethoxy group at the 2-position provides additional lipophilicity and may influence regioselectivity in subsequent functionalization steps relative to 2-unsubstituted or 2-methoxy analogs. This reactivity profile positions methyl 5-bromo-2-ethoxynicotinate as a modular building block for constructing 5-aryl nicotinate scaffolds prevalent in kinase inhibitor programs and other medicinal chemistry targets .

Cross-coupling Suzuki-Miyaura C-C bond formation Medicinal chemistry

Methyl 5-Bromo-2-ethoxynicotinate: Research & Industrial Applications


Medicinal Chemistry: Enhanced Lipophilicity in Lead Optimization

Methyl 5-Bromo-2-ethoxynicotinate (LogP = 2.32) should be prioritized over its methoxy analog (XLogP = 1.7) when medicinal chemistry campaigns require increased lipophilicity for improved membrane permeability or blood-brain barrier penetration [1]. The +0.62 LogP differential correlates with meaningful changes in passive diffusion rates, making the ethoxy variant the preferred starting scaffold for CNS-targeted programs or for compounds where high logD is a design requirement. This scaffold enables generation of 5-aryl derivatives via Suzuki-Miyaura coupling while maintaining the favorable 2-ethoxy substitution pattern for pharmacokinetic optimization [2].

5-Arylnicotinate Library Synthesis

This compound is optimally deployed as a core building block in parallel synthesis workflows targeting 5-arylnicotinate libraries. The 5-bromo position serves as a robust electrophilic coupling partner in Suzuki-Miyaura reactions with diverse arylboronic acids, enabling efficient diversification at the 5-position [3]. The methyl ester functionality protects the carboxylate during coupling sequences and can be selectively hydrolyzed post-coupling to reveal the free acid for subsequent amidation or bioconjugation. The ethoxy group at the 2-position is stable under standard cross-coupling conditions and contributes to the overall lipophilicity profile of the final products.

Analytical Reference Standard

Methyl 5-Bromo-2-ethoxynicotinate (≥97% purity, LogP 2.32, MW 260.08, polar surface area 48.42 Ų) serves as a well-characterized reference compound for calibrating chromatographic methods, validating computational LogP predictions, or establishing baseline retention times in reversed-phase HPLC method development for brominated pyridine esters [1]. Its distinct retention characteristics relative to the methoxy analog (ΔLogP = 0.62) provide a useful system suitability marker for separating structurally related nicotinate derivatives in analytical workflows.

Prodrug Design: Methyl Ester Precursor

In prodrug design programs, the methyl ester form of this compound provides a carboxylic acid prodrug that can undergo esterase-mediated hydrolysis to release the active 5-bromo-2-ethoxynicotinic acid (CAS 393184-78-6) in vivo or under controlled assay conditions . The methyl ester offers faster hydrolysis kinetics compared to ethyl ester analogs (inferred from general ester SAR), making it suitable for applications requiring rapid conversion to the free acid. The methyl ester also serves as a protected carboxylate during synthetic sequences, enabling transformations at the 5-bromo position without interference from a free carboxylic acid moiety.

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